molecular formula C9H9BrO B6260480 4-bromo-3,4-dihydro-2H-1-benzopyran CAS No. 876513-36-9

4-bromo-3,4-dihydro-2H-1-benzopyran

Cat. No.: B6260480
CAS No.: 876513-36-9
M. Wt: 213.1
InChI Key:
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Description

4-Bromo-3,4-dihydro-2H-1-benzopyran is a brominated derivative of dihydrobenzopyran, a compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. The bromine atom in the 4-position of the dihydrobenzopyran ring system introduces unique chemical properties, making this compound of interest in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 3,4-dihydro-2H-1-benzopyran. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromine addition and reaction monitoring can enhance safety and efficiency. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, are increasingly being adopted to minimize environmental impact.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can yield the parent dihydrobenzopyran compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of this compound-2-one.

    Reduction: Formation of 3,4-dihydro-2H-1-benzopyran.

Scientific Research Applications

4-Bromo-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-3,4-dihydro-2H-1-benzopyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: The parent compound without the bromine atom.

    4-Chloro-3,4-dihydro-2H-1-benzopyran: A chlorinated analog with similar chemical properties.

    4-Fluoro-3,4-dihydro-2H-1-benzopyran: A fluorinated analog with distinct reactivity.

Uniqueness: 4-Bromo-3,4-dihydro-2H-1-benzopyran is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The bromine atom also imparts specific electronic and steric effects that can influence the compound’s biological activity and reactivity compared to its analogs.

Properties

CAS No.

876513-36-9

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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